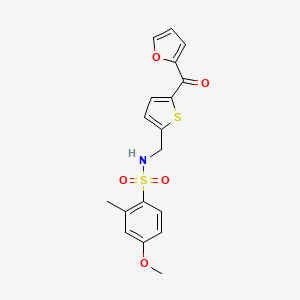
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Another study synthesized N-arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids by the reaction of N′-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with arylamines .Molecular Structure Analysis
The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis
The synthesis of these compounds involved reactions with acyl chlorides and heterocyclic amine derivatives . Another method involved the reaction of N′-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with arylamines .Physical And Chemical Properties Analysis
One of the compounds, N-(furan-2-carbonyl)furan-2-carboxamide, was described as a white solid with a melting point of 106–109 °C .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms. Such features make them promising Type II photosensitizers for cancer treatment in PDT, leveraging their ability to generate singlet oxygen when exposed to light of a specific wavelength (Pişkin, Canpolat, & Öztürk, 2020).
Electrochemical and Spectroelectrochemical Properties
Research into novel peripherally octa-substituted metallophthalocyanines, including benzenesulfonamide derivatives, has provided insights into their electrochemical and spectroelectrochemical properties. These studies reveal the compounds' redox behaviors, demonstrating their potential in various electronic and catalytic applications. The redox processes of these complexes are chemically and electrochemically reversible, highlighting their stability and efficiency as redox-active materials (Kantekin et al., 2015).
Anticancer Potential
Aminothiazole-paeonol derivatives, characterized by the inclusion of benzenesulfonamide groups, have been synthesized and evaluated for their anticancer activity. These compounds exhibit significant inhibitory effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. Certain derivatives have shown to be more potent than traditional chemotherapy agents, like 5-fluorouracil, indicating their potential as lead compounds for developing new anticancer therapies (Tsai et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLBTORQNMYKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

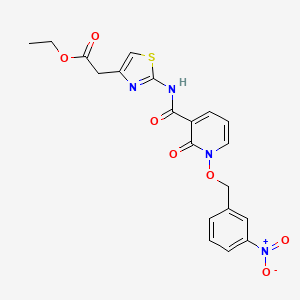
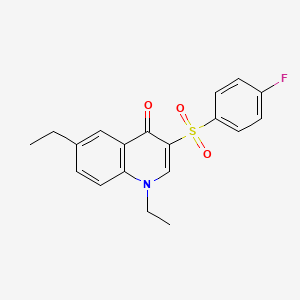
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)
![N-[(furan-2-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2678754.png)
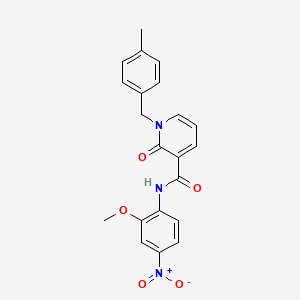
![N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678758.png)
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}benzenecarboxamide](/img/structure/B2678759.png)
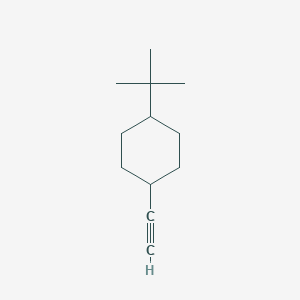
![1-ethyl-3-methyl-6-phenethyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2678763.png)

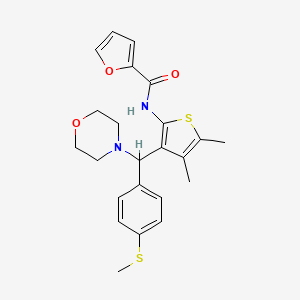
![8-Azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2678768.png)